molecular formula C9H11NO2 B143218 4-(Dimethylamino)benzoic acid CAS No. 619-84-1

4-(Dimethylamino)benzoic acid

Cat. No.: B143218
CAS No.: 619-84-1
M. Wt: 165.19 g/mol
InChI Key: YDIYEOMDOWUDTJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of ultraviolet-mediated damage. It interacts with various enzymes and proteins, including those involved in peptide synthesis . The compound’s structure allows it to bind with specific biomolecules, thereby inhibiting or modifying their activity. For instance, it has been shown to interact with enzymes involved in the synthesis of peptides, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of enzymes and proteins within the cell . This compound can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding its potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to enzymes and proteins, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, preventing the catalysis of specific biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protection against UV-mediated damage . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Its interactions with specific enzymes can lead to the production of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on various tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .

Preparation Methods

4-(Dimethylamino)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of carbon dioxide with 4-bromo-N,N-dimethylaniline . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(Dimethylamino)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the dimethylamino group can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Dimethylamino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzoic acid involves its ability to absorb ultraviolet radiation, thereby preventing UV-induced damage to the skin. It acts as a UV filter by absorbing harmful UVB radiation and converting it into less harmful energy . The molecular targets and pathways involved include the inhibition of UV-induced DNA damage and the prevention of oxidative stress in skin cells.

Comparison with Similar Compounds

4-(Dimethylamino)benzoic acid can be compared with other similar compounds, such as:

  • N,N-Dimethyl-4-aminobenzoic acid
  • N,N-Dimethyl-p-aminobenzoic acid
  • p-(Dimethylamino)benzoic acid

These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific use as a UV filter and its effectiveness in preventing UV-induced skin damage.

Properties

IUPAC Name

4-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
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InChI Key

YDIYEOMDOWUDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID7060708
Record name Benzoic acid, 4-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS]
Record name 4-(Dimethylamino)benzoic acid
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Vapor Pressure

0.000625 [mmHg]
Record name 4-(Dimethylamino)benzoic acid
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CAS No.

619-84-1
Record name 4-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 4-(dimethylamino)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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